

Application Notes and Protocols: 1,4-Dibromooctafluorobutane as a Perfluoroalkylating Agent

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Compound of Interest

Compound Name: **1,4-Dibromooctafluorobutane**

Cat. No.: **B1349785**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **1,4-dibromooctafluorobutane** as a versatile reagent for the introduction of the perfluoro-n-butyl moiety into organic molecules. The unique physicochemical properties conferred by the octafluorobutane chain, such as high lipophilicity, metabolic stability, and unique conformational preferences, make this building block highly valuable in the design of novel pharmaceuticals, agrochemicals, and advanced materials.^[1]

This document details key applications, including intramolecular radical cyclization for the synthesis of fluorinated carbocycles and its potential role in fluorous tagging strategies. Detailed experimental protocols, reaction mechanisms, and quantitative data are provided to facilitate the practical application of this reagent in a research and development setting.

Key Applications

1,4-Dibromooctafluorobutane serves as a precursor to the highly valuable perfluoro-n-butyl group (- (CF₂)₄-). Its bifunctional nature, with two reactive carbon-bromine bonds, allows for a range of synthetic transformations. Key applications focus on leveraging the reactivity of the C-Br bonds to form new carbon-carbon or carbon-heteroatom bonds.

- Synthesis of Perfluorinated Carbocycles: Intramolecular reductive cyclization of **1,4-dibromo-octafluorobutane** and its derivatives provides a direct route to perfluorinated five-membered ring systems. These carbocycles are of significant interest as bioisosteres for common structural motifs in bioactive compounds, potentially enhancing metabolic stability and binding affinity.[2]
- Fluorous Tagging: The perfluoroalkyl chain can be employed as a "fluorous tag" to facilitate the purification of reaction products in solution-phase synthesis.[1][3] By attaching the $-(CF_2)_4Br$ moiety to a molecule of interest, the resulting compound can be selectively separated from non-fluorinated reaction components using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE).[1]
- Formation of Fluorinated Heterocycles: While direct protocols are still emerging, the principles of nucleophilic substitution and cross-coupling reactions suggest the utility of **1,4-dibromo-octafluorobutane** in the synthesis of novel fluorinated heterocycles.[4][5][6][7]

Data Presentation

Table 1: Physical and Chemical Properties of **1,4-Dibromo-octafluorobutane**[8]

Property	Value
Molecular Formula	$C_4Br_2F_8$
Molecular Weight	359.84 g/mol
CAS Number	335-48-8
Appearance	Colorless liquid
Boiling Point	96-98 °C
Density	2.098 g/cm ³
Refractive Index	1.358

Table 2: Reaction Conditions for Samarium(II) Iodide-Mediated Intramolecular Reductive Cyclization of a 1,4-Dibromoperfluoroalkane Derivative (Analogous System)[2]

Parameter	Condition
Substrate	1,4-dibromo-2-chloro-1,1-difluorobutane
Reagent	Samarium(II) iodide (SmI_2)
Solvent	Anhydrous Tetrahydrofuran (THF)
Additive	Hexamethylphosphoramide (HMPA)
Temperature	-78 °C to room temperature
Reaction Time	2 hours
Product	cis- and trans-1-chloro-3,3-difluorocyclopentane

Experimental Protocols

Protocol 1: Synthesis of Perfluorocyclopentane via Intramolecular Radical Cyclization (Hypothetical Protocol Based on Analogy)

This protocol describes a hypothetical procedure for the intramolecular reductive cyclization of **1,4-dibromoocetafluorobutane** to yield perfluorocyclopentane. The methodology is adapted from the successful cyclization of the structurally related 1,4-dibromo-2-chloro-1,1-difluorobutane using samarium(II) iodide.^[2]

Materials:

- **1,4-Dibromoocetafluorobutane** (1.0 eq)
- Samarium(II) iodide (SmI_2) (2.2 eq)
- Anhydrous Tetrahydrofuran (THF)
- Hexamethylphosphoramide (HMPA) (4.0 eq)
- Argon or Nitrogen gas for inert atmosphere
- Standard glassware for anhydrous reactions

Procedure:

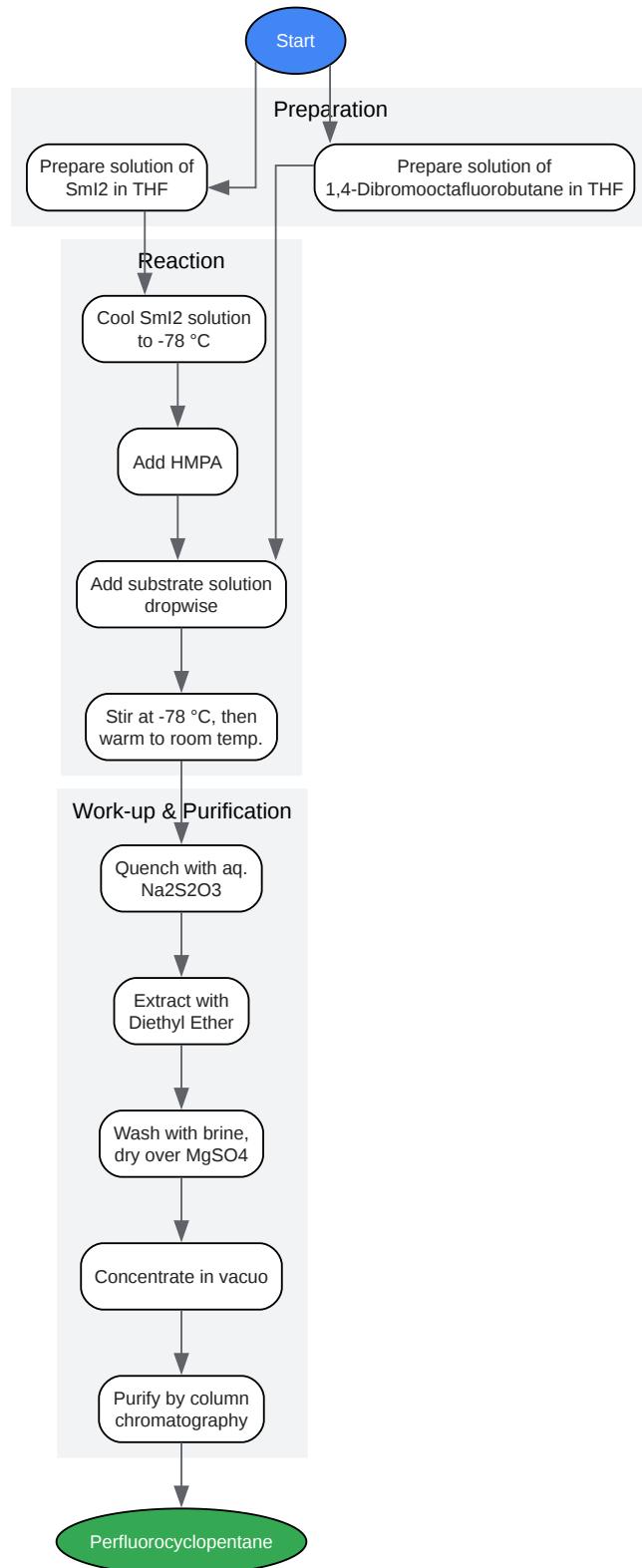
- A solution of **1,4-dibromoocetafluorobutane** in anhydrous THF is prepared under an inert atmosphere.
- In a separate flask, a solution of samarium(II) iodide in anhydrous THF is prepared.
- The samarium(II) iodide solution is cooled to -78 °C.
- Hexamethylphosphoramide (HMPA) is added to the SmI_2 solution.
- The solution of **1,4-dibromoocetafluorobutane** is added dropwise to the SmI_2 /HMPA mixture at -78 °C.
- The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.
- The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield perfluorocyclopentane.

Expected Outcome:

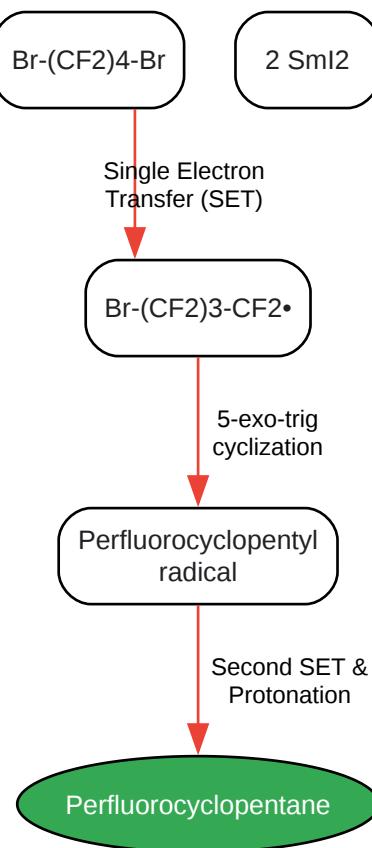
The reaction is expected to proceed via a radical intermediate, leading to the formation of the five-membered perfluorinated carbocycle. The yield and diastereoselectivity (if applicable for substituted derivatives) would need to be determined empirically.

Mandatory Visualizations

Experimental Workflow for Intramolecular Radical Cyclization



Proposed Mechanism for Reductive Cyclization

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